4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that belongs to the pyrazole family, characterized by its unique molecular structure and potential biological applications. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to their diverse chemical properties and reactivity. This particular compound is notable for its potential pharmacological applications, specifically in the realm of medicinal chemistry.
This compound is classified as a pyrazole derivative, which are known for their biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The synthesis and characterization of pyrazole compounds have been extensively studied in scientific literature, highlighting their importance in drug discovery and development. The compound can be synthesized through various chemical reactions involving pyrazole derivatives and halogenated compounds, which are common in organic synthesis.
The synthesis of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be achieved through several methods, typically involving nucleophilic substitution reactions. One effective approach includes the reaction of 1-methyl-1H-pyrazole with chloroacetaldehyde followed by amination processes to introduce the amine group at the appropriate position.
The synthesis generally involves:
These reactions may utilize catalysts such as palladium or nickel complexes to facilitate coupling reactions or other methodologies like microwave-assisted synthesis to enhance yields and reduce reaction times.
The molecular structure of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine consists of two interconnected pyrazole rings with a chloro substituent and an amine functional group. The presence of these groups influences the compound's reactivity and interaction with biological targets.
Key structural features include:
The compound can undergo various chemical reactions typical for pyrazole derivatives:
These reactions often require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or ethanol), and sometimes the presence of bases or acids to facilitate product formation and purification.
The mechanism by which 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine exerts its biological effects involves interaction with specific molecular targets within cells. Pyrazole derivatives have been shown to inhibit certain enzyme activities or modulate receptor functions.
Research indicates that compounds similar to this one may interact with kinases or other signaling molecules, potentially influencing pathways involved in cell proliferation and survival. For example, some pyrazoles have been identified as inhibitors of protein kinases involved in cancer progression.
The physical properties of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine include:
Chemical properties include:
4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research into treatments for various diseases, including cancer and inflammatory disorders.
The deliberate integration of a bipyrazolyl architecture in 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS# 1558503-29-9) represents a sophisticated approach to addressing persistent challenges in kinase inhibitor development. This molecular framework combines two distinct pyrazole rings: an aminopyrazole moiety serving as hydrogen bond donor/acceptor and a chloropyrazole unit providing sites for electrophilic manipulation. The methylene linker between rings introduces critical torsional flexibility, enabling conformational adaptation to binding pockets while maintaining optimal distance for target engagement. This design strategy mirrors contemporary kinase inhibitor scaffolds where bipyrazolyl systems demonstrate enhanced selectivity profiles due to their ability to access unique hinge region geometries [3].
Structural analysis reveals the aminopyrazole ring adopts an electron-rich character ideal for forming bidentate interactions with kinase backbone atoms, while the chloropyrazole provides a synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. The N-methylation on the pyrazol-4-yl subunit serves dual purposes: it eliminates a potential hydrogen bond donor that could engender promiscuous binding, and introduces moderate steric shielding to direct molecular orientation. This strategic decoration minimizes off-target interactions while preserving the pharmacophoric nitrogen atoms essential for primary target recognition [4].
Table 1: Bipyrazolyl Scaffold Topology in 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Structural Feature | Spatial Property | Therapeutic Design Rationale |
---|---|---|
Chloropyrazole ring | Planar electron-deficient system | SNAr reactivity site; hydrophobic pocket occupancy |
3-Aminopyrazole | H-bond donor/acceptor pair | Hinge region engagement via dual H-bond capacity |
Methylene linker | ~1.5Å rotational freedom | Conformational adaptability for induced-fit binding |
N-Methylpyrazole | Steric bulk (van der Waals radius ~2.0Å) | Selectivity modulation; metabolic stability enhancement |
The scaffold's vectorial arrangement enables simultaneous occupation of orthosteric binding pockets and adjacent allosteric regions—a design principle validated in clinical kinase inhibitors. The electron distribution asymmetry between the rings creates a polarized framework ideally suited for interacting with the dipolar environment of ATP-binding sites, particularly those containing rare cysteine residues amenable to covalent targeting strategies [3] [4].
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal pronounced electronic asymmetry across the bipyrazolyl scaffold. The chloropyrazole ring exhibits substantial positive electrostatic potential (+42.3 kcal/mol) localized at the C4-Cl bond, correlating with observed SNAr susceptibility. Conversely, the aminopyrazole unit demonstrates negative potential (-38.7 kcal/mol) at the C3-NH2 group, confirming its nucleophilic character. This electronic polarization creates an intrinsic dipole moment of 5.23 Debye oriented approximately 15° from the inter-ring axis, facilitating directional interactions with target proteins [4].
The methylene bridge significantly modulates electron delocalization between rings. Natural bond orbital (NBO) analysis shows limited π-conjugation across the -CH2- spacer, with a dihedral angle of 85.3° between ring planes at energy minima. This orthogonal arrangement maintains discrete electronic environments: the aminopyrazole retains high nucleophilicity index (ω- = 3.72 eV) while the chloropyrazole exhibits strong electrophilicity (ω+ = 1.98 eV). Intramolecular charge transfer occurs predominantly through-space rather than through-bond, evidenced by non-covalent interaction (NCI) plots showing weak van der Waals contacts between rings [4].
Table 2: Quantum Chemical Properties of Key Substituents (DFT/B3LYP/6-311G(d,p))
Molecular Region | Electrostatic Potential (kcal/mol) | Fukui Function (f-) | Role in Molecular Interactions |
---|---|---|---|
C4 (chloropyrazole) | +35.7 | 0.063 | Electrophilic SNAr center |
Cl (chloropyrazole) | +28.4 | 0.041 | Leaving group capacity |
N1 (aminopyrazole) | -12.8 | 0.085 | H-bond acceptance |
N2H2 (aminopyrazole) | -38.7 | 0.152 | Dual H-bond donation |
N-Methyl group | +5.3 | 0.017 | Steric modulation |
The frontier molecular orbital analysis reveals a HOMO (-6.82 eV) localized predominantly on the aminopyrazole nitrogen lone pairs and a LUMO (-1.95 eV) centered on the chloropyrazole ring. This spatial separation of frontier orbitals generates a HOMO-LUMO gap of 4.87 eV, indicative of moderate kinetic stability while permitting charge transfer excitations relevant to photoreactive targeting strategies. The calculated Mulliken charges further confirm the polarization: C4 carries substantial positive charge (δ+ = 0.32) while the adjacent chlorine shows enhanced electronegativity (δ- = -0.18) compared to standard alkyl chlorides [4].
The 3-aminopyrazole moiety exhibits exceptional hydrogen bonding versatility critical for engaging atypical kinase hinge regions. Compared to standard aminopyrazoles, the scaffold's electronic modulation via the chloropyrazole subunit enhances the hydrogen bond donation capacity of the -NH2 group while slightly reducing its basicity (predicted pKa = 16.2 vs. 17.5 for unsubstituted 1H-pyrazol-3-amine). This enables stronger interactions with backbone carbonyl acceptors without promoting protonation state ambiguities at physiological pH. Crystallographic evidence from analogous bipyrazolyl inhibitors demonstrates the formation of dual H-bonds between the aminopyrazole and kinase hinge residues, with bond lengths averaging 2.85-2.92Å—significantly shorter than typical protein-ligand H-bonds [3].
The scaffold's binding signature was computationally compared to monopyrazolyl systems using molecular docking against kinases with rare cysteine residues (MPS1, MAPKAPK2, p70S6Kβ). The bipyrazolyl system demonstrated superior binding energy scores (-9.7 kcal/mol vs. -7.2 kcal/mol for monopyrazolyl analogs) attributed to additional van der Waals contacts from the chloropyrazole ring and water-mediated H-bonds involving the methylene linker. This matches empirical observations where bipyrazolyl inhibitors exhibit 30-fold higher potency against p70S6Kβ compared to their monocyclic counterparts [3].
Table 3: Hydrogen Bonding Profile in Kinase Engagement
H-Bond Parameter | Monopyrazolyl System | Bipyrazolyl System | Functional Impact |
---|---|---|---|
Primary H-bond distance (Å) | 3.05 ± 0.15 | 2.88 ± 0.08 | 0.8 kcal/mol binding energy gain |
Donor angle (°) | 142.3 ± 5.6 | 156.8 ± 3.2 | Improved directionality |
Solvent accessibility | 28.7 Ų | 12.4 Ų | Enhanced desolvation penalty |
Water-mediated bonds | 0.3 ± 0.1 | 1.7 ± 0.3 | Extended interaction network |
Predicted hinge region contacts | 1.8 | 3.5 | Multipoint recognition |
The N-methylpyrazole unit provides critical hydrophobic complementarity to shallow pockets adjacent to the hinge region, particularly those containing rare cysteines (e.g., Cys604 in MPS1). This moiety's methyl group (molecular volume 23.7 ų) occupies a sterically constrained region incompatible with bulkier substituents, explaining the observed selectivity differences between methyl and ethyl analogs. Molecular dynamics simulations reveal the chloropyrazole ring samples a 15Å3 hydrophobic pocket present in only 12% of human kinases, providing a structural basis for the scaffold's target selectivity profile [3] [4].
The C4-chlorine in the pyrazole ring exhibits enhanced SNAr susceptibility due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the para-amino substituent. Hammett analysis reveals the 3-amino group exerts a σmeta value of +0.37, significantly activating the chlorine toward displacement compared to unsubstituted chloropyrazoles (σmeta = +0.10). This electronic activation manifests in experimental kinetic data where the title compound undergoes SNAr with thiophenolate 15-fold faster than 4-chloro-1-methyl-1H-pyrazole under identical conditions [4] [7].
Computational exploration of leaving group capacity indicates the chloride departure energy barrier decreases from 28.7 kcal/mol in isolated chloropyrazole to 21.3 kcal/mol in the bipyrazolyl scaffold. This reduction correlates with increased partial positive charge at C4 (NPA charge +0.32 vs. +0.18 in monocyclic analog) and elongation of the C-Cl bond (1.773 Å vs. 1.732 Å). The reaction free energy (ΔG‡) for SNAr with methanethiol was calculated at 18.2 kcal/mol—comparable to activated 2-chloro-5-nitropyridines used in targeted covalent inhibitors [3] [4].
Table 4: Substituent Effects on SNAr Reactivity
Substituent Pattern | C-Cl Bond Length (Å) | LUMO Energy (eV) | Relative SNAr Rate (krel) |
---|---|---|---|
4-Chloro-1-methylpyrazole | 1.732 | -1.72 | 1.0 (reference) |
4-Chloro-1-methyl-3-aminopyrazole | 1.765 | -1.98 | 8.3 |
Title bipyrazolyl compound | 1.773 | -1.95 | 15.6 |
4-Chloro-3-nitropyrazole | 1.781 | -2.85 | 142.0 |
The electronic influence of the [(1-methyl-1H-pyrazol-4-yl)methyl] substituent was quantified through comparative Hammett studies. The 4-pyrazolylmethyl group exhibits moderate π-acceptor character (σp = +0.23) through hyperconjugation with the pyrazole ring, further polarizing the C-Cl bond. This effect operates orthogonally to the amino group's resonance donation, creating a push-pull activation system unique to this scaffold. When the amino group is protonated (e.g., in hydrochloride salt forms), SNAr reactivity increases dramatically (krel = 62.4), suggesting pH-dependent reactivity profiles exploitable for selective modification [7].
The scaffold maintains regioselectivity in SNAr reactions despite its bifunctional nature. Computed atomic charges show the C4 position in the chloropyrazole ring has significantly higher electrophilicity (Fukui f+ = 0.063) than any position in the aminopyrazole unit (max f+ = 0.012). This differential ensures chemoselective modification at the chloropyrazole site even with bidentate nucleophiles, enabling controlled derivatization for structure-activity relationship exploration [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2